molecular formula C19H17NO4S B1593033 N-(1-Naphthalenesulfonyl)-L-phenylalanine CAS No. 90291-46-6

N-(1-Naphthalenesulfonyl)-L-phenylalanine

Cat. No. B1593033
CAS RN: 90291-46-6
M. Wt: 355.4 g/mol
InChI Key: NWHURKYFYGKGRT-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-Naphthalenesulfonyl)-L-phenylalanine” is a chemical compound with the CAS RN:90291-46-6 . It is used as a reagent in various chemical reactions .


Molecular Structure Analysis

The molecular formula of “N-(1-Naphthalenesulfonyl)-L-phenylalanine” is C19H17NO4S, and its molecular weight is 355.41 .


Physical And Chemical Properties Analysis

“N-(1-Naphthalenesulfonyl)-L-phenylalanine” is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . Its melting point ranges from 139.0 to 143.0 °C . The specific rotation [a]20/D is -32.0 to -34.0 deg (C=3, Acetone) .

Scientific Research Applications

1. Microbial Synthesis and Isotopic Enrichment

Research has shown that N-(1-Naphthalenesulfonyl)-L-phenylalanine can be synthesized microbially. Brevibacterium methylicum, a methylotrophic bacterium, has been used for the preparative microbial synthesis of deuterium-labeled L-phenylalanine. This method allows obtaining deuterium-labeled L-phenylalanine with different levels of enrichment, which is significant for biomedical applications (Mosin et al., 2014).

2. Pyrolysis/GC/MS Analysis in Maillard Reaction

Pyrolysis/GC/MS has been employed to analyze specific products formed during the Maillard reaction, involving phenylalanine. The formation of pyridine and naphthalene derivatives from phenylalanine during this process was identified, highlighting its role in the complex biochemical reactions (Keyhani & Yaylayan, 1996).

3. Sorption of Organic Contaminants

Studies have explored the sorption behavior of various organic matters, including N-(1-Naphthalenesulfonyl)-L-phenylalanine, on carbon nanotubes. This research provides insights into environmental science, particularly in understanding the interactions between organic pollutants and nanomaterials (Wang, Lu, & Xing, 2008).

4. Specificity of Carboxypeptidase

Research on the specificity of carboxypeptidase has included the use of N-(1-Naphthalenesulfonyl)-L-phenylalanine as a substrate. This is significant in understanding the enzymatic activity and specificity in various biological processes (Stahmann, Fruton, & Bergmann, 1940).

5. Biosynthesis and Diagnostic Applications

The evaluation of metabolic pathways for the biosynthesis of L-phenylalanine using Brevibacterium methylicum has been conducted. This research is significant for producing isotopically labeled phenylalanine for medical diagnostics, such as in the detection of hereditary phenylketonuria (Mosin & Ignatov, 2016).

6. Inhibitor Design in Biochemistry

Studies have shown that small peptides containing N-(1-Naphthalenesulfonyl)-L-phenylalanine are potent inhibitors of certain enzymes, like PTP1B. This research aids in understanding the structural basis for inhibition and assists in the design of pharmaceutical inhibitors (Burke et al., 1996).

7. Molecular Dynamics Simulation in Drug Design

Molecular dynamics simulations involving phenylalanine derivatives, including N-(1-Naphthalenesulfonyl)-L-phenylalanine, have been used to understand the interaction mechanisms of certain inhibitors. This research is crucial for designing more effective drugs (Zhong et al., 2013).

Safety and Hazards

The safety data sheets for “N-(1-Naphthalenesulfonyl)-L-phenylalanine” provide information about its potential hazards . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

(2S)-2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-19(22)17(13-14-7-2-1-3-8-14)20-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,20H,13H2,(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHURKYFYGKGRT-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623462
Record name N-(Naphthalene-1-sulfonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90291-46-6
Record name N-(Naphthalene-1-sulfonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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